molecular formula C11H12N2O B11905573 8-Amino-2,4-dimethylquinolin-7-ol

8-Amino-2,4-dimethylquinolin-7-ol

Cat. No.: B11905573
M. Wt: 188.23 g/mol
InChI Key: KSBRQHQMAGQECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-2,4-dimethylquinolin-7-ol is a heterocyclic aromatic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of both amino and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2,4-dimethylquinolin-7-ol can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Transition metal-catalyzed reactions and green chemistry approaches are increasingly being adopted to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Amino-2,4-dimethylquinolin-7-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various quinoline derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 8-Amino-2,4-dimethylquinolin-7-ol involves its interaction with various molecular targets and pathways. In the context of its antimalarial activity, the compound is believed to accumulate within the mitochondria of the parasite, causing swelling and structural changes within the inner membranes . This disrupts the parasite’s energy production and leads to its death. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-2,4-dimethylquinolin-7-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various chemical, biological, and industrial applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

8-amino-2,4-dimethylquinolin-7-ol

InChI

InChI=1S/C11H12N2O/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12/h3-5,14H,12H2,1-2H3

InChI Key

KSBRQHQMAGQECU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2N)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.